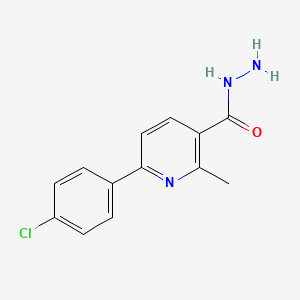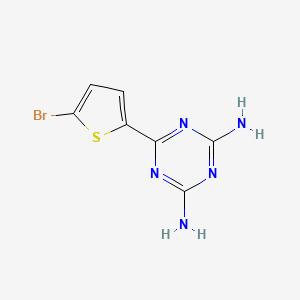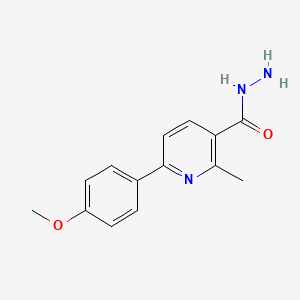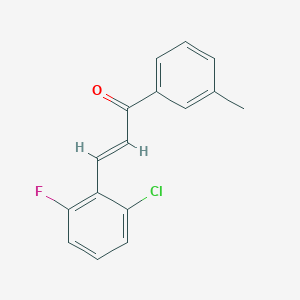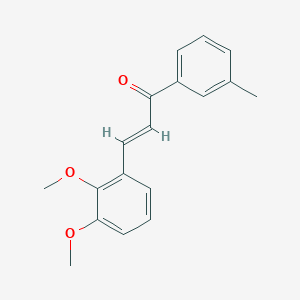
(2E)-3-(2,3-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(2,3-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one, or simply 3-MMP, is a synthetic compound of the propenone class that is widely used in scientific research. It has been studied for its biochemical and physiological effects, as well as its potential applications in the lab setting.
Wissenschaftliche Forschungsanwendungen
3-MMP has a wide range of applications in scientific research. It has been used in the study of enzyme inhibition, as well as in the study of the pharmacological effects of other compounds. It has also been used as a model compound to study the effects of various environmental factors, such as light and temperature, on the structure and reactivity of compounds. In addition, 3-MMP has been used in the study of the effects of different solvents on the reactivity of compounds.
Wirkmechanismus
The mechanism of action of 3-MMP is not fully understood, but it is believed to involve the inhibition of enzymes. In particular, 3-MMP has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, 3-MMP has been shown to inhibit the enzyme 5-alpha reductase, which is involved in the production of the hormone testosterone.
Biochemical and Physiological Effects
3-MMP has been found to have a variety of biochemical and physiological effects. In particular, it has been found to have anti-inflammatory, analgesic, and antispasmodic properties. In addition, 3-MMP has been found to have anti-tumor, anti-fungal, and anti-viral properties. Furthermore, it has been found to have neuroprotective effects, as well as to reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-MMP has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in a variety of solvents. In addition, it is non-toxic, and it has been found to have a variety of biochemical and physiological effects. However, it is important to note that 3-MMP is a synthetic compound, and its effects may not be the same as those of naturally occurring compounds. Furthermore, 3-MMP is relatively expensive, and it may not be suitable for use in large-scale experiments.
Zukünftige Richtungen
Given the potential of 3-MMP, there are a number of potential future directions for research. One potential direction is to further explore its potential applications in the study of enzyme inhibition. In particular, further research could be conducted to determine the effects of 3-MMP on different enzymes, as well as the effects of different environmental factors on its activity. In addition, further research could be conducted to explore the potential of 3-MMP as a therapeutic agent. Finally, further research could be conducted to explore the potential of 3-MMP as a diagnostic tool, as well as its potential applications in the food and beverage industry.
Synthesemethoden
3-MMP can be synthesized using a variety of methods, including the Williamson ether synthesis. This method involves the reaction of a phenol with an alkyl halide in the presence of a base. The reaction produces an ether, which is then oxidized to form the desired 3-MMP. Other methods include the Fischer indole synthesis, which involves the reaction of an aldehyde with an indole in the presence of an acid catalyst, and the Pd-catalyzed cross-coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Eigenschaften
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-13-6-4-8-15(12-13)16(19)11-10-14-7-5-9-17(20-2)18(14)21-3/h4-12H,1-3H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSSUUNWOKLGQR-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,3-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


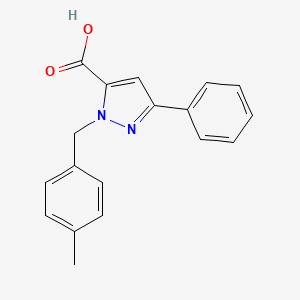


![2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323358.png)

